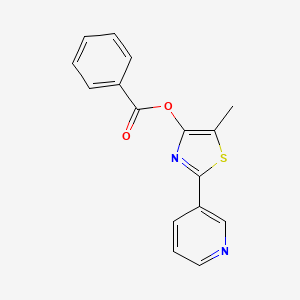

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide

説明

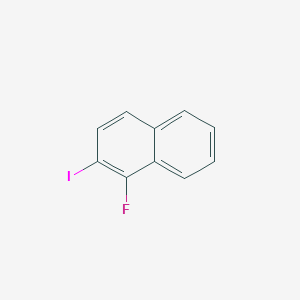

“4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” is a compound with the molecular formula C15H10FN3OS . It contains a 1,3,4-thiadiazole moiety, which is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

While specific synthesis details for “this compound” were not found, it is known that new 1,3,4-thiadiazole-based compounds have been designed and synthesized .

Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities, and heterocyclic moieties like 1,3,4-thiadiazole have diverse activities . The aromaticity of the 1,3,4-thiadiazole nucleus is attributed to its lower toxicity and in vivo stability .

Physical and Chemical Properties Analysis

The average mass of “this compound” is 299.323 Da, and its monoisotopic mass is 299.052856 Da .

科学的研究の応用

Microwave-Induced Synthesis for Antimicrobial Analogues

A study by Desai, Rajpara, and Joshi (2013) discusses the synthesis of 5-arylidene derivatives that incorporate a fluorine atom at the 4th position of the benzoyl group, starting from 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide. These derivatives exhibit promising antimicrobial activities against various bacterial and fungal strains, highlighting the significance of the fluorine atom in enhancing antimicrobial efficiency (Desai, Rajpara, & Joshi, 2013).

Novel Fluorescent Complexes for Photophysical Properties

Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, investigating their photophysical properties. These compounds demonstrate large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, offering potential applications in fluorescence-based sensing and imaging technologies (Zhang et al., 2017).

Anticancer Activity of Fluorinated Benzothiazoles

Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxic activities against certain human breast cancer cell lines. This study underlines the potential of fluorinated compounds in developing targeted anticancer therapies (Hutchinson et al., 2001).

Hybrid Approach in Antimicrobial Evaluation

Another study by Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing derivatives integrating quinazolinone and 4-thiazolidinone motifs. These compounds were evaluated for their antimicrobial potency, showcasing the effectiveness of combining fluorine with other pharmacophores in combating microbial infections (Desai, Vaghani, & Shihora, 2013).

Fluorescence Effects in Bio-Active Compounds

Matwijczuk et al. (2018) conducted fluorescence studies on certain benzene-diol and benzene-diol compounds containing the thiadiazol moiety. The study reveals how molecular aggregation and charge transfer effects influence fluorescence, suggesting potential applications in developing fluorescent probes for biological research (Matwijczuk et al., 2018).

作用機序

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide may also interact with various biological targets.

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets due to their mesoionic nature . This interaction could lead to changes in the function of the target, potentially resulting in therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been found to exert a broad spectrum of biological activities , suggesting that this compound may also influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . This suggests that this compound may have good bioavailability.

Result of Action

Similar compounds have been found to have a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Action Environment

It is known that the efficacy of many drugs can be influenced by factors such as ph, temperature, and the presence of other substances . Therefore, it is possible that similar factors could influence the action of this compound.

将来の方向性

Future research could focus on further exploring the biological activities of “4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide” and similar compounds, given the wide range of activities exhibited by the 1,3,4-thiadiazole moiety . Additionally, more studies could be conducted to understand the synthesis, chemical reactions, and safety profile of this compound.

特性

IUPAC Name |

4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3OS/c16-12-8-6-10(7-9-12)13(20)17-15-18-14(21-19-15)11-4-2-1-3-5-11/h1-9H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEZZZKWXNGMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501330314 | |

| Record name | 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690645-55-7 | |

| Record name | 4-fluoro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501330314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-Azaspiro[4.5]decan-8-yl)prop-2-yn-1-one](/img/structure/B2578925.png)

![2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-{[2-(MORPHOLIN-4-YL)ETHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2578928.png)

![ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2578941.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2578942.png)

![N-(2,4-difluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2578944.png)